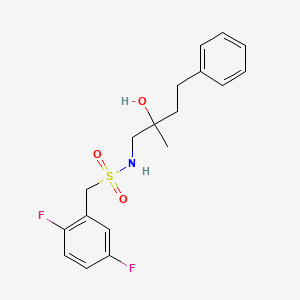
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide, also known as DFM-SS-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamides and has a molecular weight of 451.57 g/mol.
Wirkmechanismus
The exact mechanism of action of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide is not fully understood, but it is believed to work by inhibiting enzymes such as carbonic anhydrases and metalloproteinases. These enzymes are involved in various biological processes such as cell proliferation and migration, and their inhibition by 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide can lead to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In a study published in the journal Bioorganic and Medicinal Chemistry in 2019, 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide was found to reduce the production of pro-inflammatory cytokines in a mouse model of arthritis. Another study published in the journal Biochemical Pharmacology in 2020 reported that 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide can inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has several advantages for lab experiments, including its high potency and selectivity towards specific enzymes. However, one of the limitations of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide is its low solubility in water, which can make it difficult to use in some experiments. Additionally, further studies are needed to fully understand the safety and toxicity profile of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide.
Zukünftige Richtungen
There are several future directions for the research on 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide. One possible direction is to investigate its potential applications in combination therapy with other drugs for the treatment of cancer and other diseases. Another direction is to develop more efficient synthesis methods for 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide that can improve its yield and solubility. Additionally, further studies are needed to determine the safety and toxicity profile of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide in humans.
Conclusion
In conclusion, 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide is a promising chemical compound that has potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of enzymes such as carbonic anhydrases and metalloproteinases. While 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has several advantages for lab experiments, further studies are needed to fully understand its safety and toxicity profile. There are several future directions for the research on 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide, including investigating its potential applications in combination therapy and developing more efficient synthesis methods.
Synthesemethoden
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide can be synthesized by reacting 1-(2,5-difluorophenyl)-2-hydroxy-2-methyl-4-phenylbutane-1-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide as a white solid with a yield of approximately 70%. This synthesis method has been reported in a research article published in the Journal of Organic Chemistry in 2010.
Wissenschaftliche Forschungsanwendungen
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In a study published in the Journal of Medicinal Chemistry in 2018, 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide was found to inhibit the growth of cancer cells in vitro and in vivo. Another study published in the journal ACS Chemical Neuroscience in 2019 reported that 1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide has potential neuroprotective effects in a mouse model of Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO3S/c1-18(22,10-9-14-5-3-2-4-6-14)13-21-25(23,24)12-15-11-16(19)7-8-17(15)20/h2-8,11,21-22H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFNJXLRCNXWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

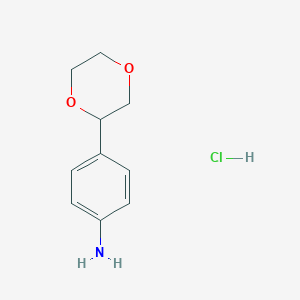
![N-[3-[[2-Bromo-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]carbamoyl]-2-fluorophenyl]pyridine-4-carboxamide](/img/structure/B2677107.png)


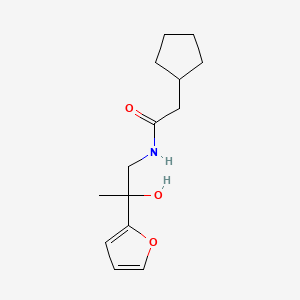
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B2677113.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2677114.png)

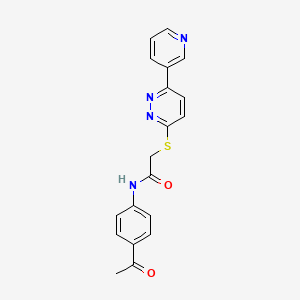
![[4-Oxo-3-phenoxy-2-(trifluoromethyl)chromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2677119.png)
![1,2-dimethyl-N-{2-[(4-oxoazetidin-2-yl)oxy]phenyl}-1H-imidazole-4-sulfonamide](/img/structure/B2677120.png)
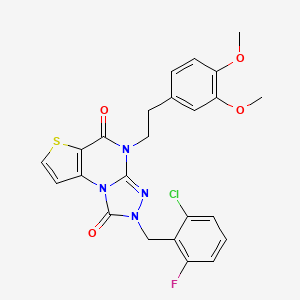
![6-((4-ethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2677124.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2677127.png)